molecular formula C6H8BrN3O B13674335 3-Bromo-6-hydrazinyl-2-methoxypyridine

3-Bromo-6-hydrazinyl-2-methoxypyridine

Cat. No.: B13674335
M. Wt: 218.05 g/mol
InChI Key: AEYIEDYCWGWXHJ-UHFFFAOYSA-N
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Description

3-Bromo-6-hydrazinyl-2-methoxypyridine is an organic compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by hydrazination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydrazination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-6-hydrazinyl-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydrazinyl-2-methoxypyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its hydrazinyl group is believed to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxypyridine: Similar in structure but lacks the hydrazinyl group.

    6-Bromo-3-(bromomethyl)-2-methoxypyridine: Contains an additional bromomethyl group.

    3-Bromo-6-hydroxy-2-methylpyridine: Has a hydroxy group instead of a hydrazinyl group.

Uniqueness

3-Bromo-6-hydrazinyl-2-methoxypyridine is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3O/c1-11-6-4(7)2-3-5(9-6)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

AEYIEDYCWGWXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)NN)Br

Origin of Product

United States

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